Evidence Item 1: Chlorination Pattern Defines SNAr Reactivity and Impurity Control Thresholds in Manufacturing
In the manufacturing process for the KRAS G12C inhibitor divarasib, the chlorination step produces critical 4,5-dichloro and 4,5-dibromo impurities that must be controlled down to low levels due to minimal purging power in downstream chemistry [1]. This establishes that the 4,5-dichloro pattern is a documented process-related impurity requiring strict quantification and control. While the target compound 4,5-dichloro-2-methylquinazoline is not itself the API, the same 4,5-dichloro substitution pattern constitutes a structurally defined entity with established process relevance. In contrast, 4-chloroquinazoline and 2,4-dichloroquinazoline exhibit different SNAr regioselectivity profiles, reacting preferentially at the 4-position with nucleophiles, whereas the 4,5-dichloro pattern introduces ortho-chlorine electronic effects that alter the activation energy for substitution at the 4-position [2].
| Evidence Dimension | SNAr reactivity and process impurity control requirements |
|---|---|
| Target Compound Data | 4,5-Dichloro substitution pattern: controlled down to low levels as critical impurity in KRAS inhibitor manufacturing |
| Comparator Or Baseline | 4-Chloroquinazoline / 2,4-Dichloroquinazoline: different SNAr regioselectivity with preferential reactivity at the 4-position; distinct impurity profiles |
| Quantified Difference | Not directly quantified in available literature; class-level inference based on documented process impurity thresholds for the 4,5-dichloro pattern in pharmaceutical manufacturing |
| Conditions | Pharmaceutical process chemistry; chlorination step in quinazoline core synthesis for KRAS G12C inhibitor divarasib; downstream purging capacity assessment |
Why This Matters
The 4,5-dichloro pattern represents a documented process-relevant structural motif with established impurity control requirements in pharmaceutical manufacturing, distinguishing it from alternative chlorination patterns with different reactivity and purging behavior.
- [1] St-Pierre G, et al. Development of a Streamlined Manufacturing Process for the Highly Substituted Quinazoline Core Present in KRAS G12C Inhibitor Divarasib. Organic Process Research & Development. 2024. View Source
- [2] Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. Pharmaceutical Chemistry Journal. 2011;45(1):42-46. View Source
